molecular formula C17H22N4O2S2 B2728306 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392296-12-7

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B2728306
CAS No.: 392296-12-7
M. Wt: 378.51
InChI Key: GGRNRNZWUULRSL-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs that are common in organic chemistry. These include an amide group, a thiadiazole ring, and a thioether linkage. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present and their interactions. For example, the amide group could participate in hydrogen bonding, influencing the compound’s conformation and reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, amides can participate in hydrolysis reactions, and thiadiazole rings can undergo electrophilic substitution .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its potential biological activity, and optimizing its synthesis. Additionally, computational studies could be used to predict its properties and potential uses .

Mechanism of Action

Target of Action

The primary targets of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide Similar compounds have been found to target pi3k and mtor , which are key regulators of cell growth and proliferation.

Mode of Action

The exact mode of action of This compound It’s suggested that similar compounds interact with their targets, such as pi3k and mtor, inhibiting their activity . This interaction could lead to changes in cellular processes, potentially leading to the inhibition of cell growth and proliferation.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the potential targets of pi3k and mtor , it’s likely that this compound affects pathways related to cell growth and proliferation.

Result of Action

The molecular and cellular effects of This compound Given the potential targets of pi3k and mtor , it’s likely that this compound could inhibit cell growth and proliferation.

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-10(2)5-14(22)19-16-20-21-17(25-16)24-9-15(23)18-13-7-11(3)6-12(4)8-13/h6-8,10H,5,9H2,1-4H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRNRNZWUULRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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